N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide
Description
N-[(1-Phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a phenyl-substituted pyrrolidine ring connected via a methylene bridge to a propane sulfonamide group.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-11-19(17,18)15-12-14-9-6-10-16(14)13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXHVNVPFWDUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCCN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Phenylpyrrolidine-2-ylmethylamine Intermediates
The 1-phenylpyrrolidine-2-ylmethylamine intermediate serves as the critical precursor for sulfonamide formation. Two primary routes dominate its synthesis:
Route 1: N-Arylation of Proline Derivatives
Proline derivatives provide a direct pathway to functionalized pyrrolidines. The synthesis begins with methyl prolinate (1), which undergoes N-arylation to install the phenyl group.
Step 1: N-Phenylation of Methyl Prolinate
Methyl prolinate is treated with bromobenzene under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C), yielding methyl 1-phenylpyrrolidine-2-carboxylate (2) in 65–72% yield.
Step 2: Reduction to Alcohol
The ester group of 2 is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature, affording 1-phenylpyrrolidine-2-methanol (3) in 85% yield.
Step 3: Conversion to Amine
The alcohol 3 is converted to the corresponding amine via a two-step process:
- Mesylation : Treatment with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) forms the mesylate intermediate.
- Azide Displacement and Reduction : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, followed by Staudinger reduction (PPh₃, THF/H₂O), yields 1-phenylpyrrolidine-2-ylmethylamine (4) in 68% overall yield.
Route 2: Cyclization of Benzylamine Derivatives
An alternative approach involves constructing the pyrrolidine ring via reductive amination:
Step 1: Reductive Amination
4-Phenylaminobutan-2-one (5) undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, forming 1-phenylpyrrolidine (6) in 58% yield.
Step 2: Functionalization at the 2-Position
The 2-position is functionalized via Mannich reaction:
Sulfonylation to Form N-[(1-Phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide
The final step involves reacting 1-phenylpyrrolidine-2-ylmethylamine (4) with propane-1-sulfonyl chloride:
Reaction Conditions
- Sulfonyl Chloride Activation : Propane-1-sulfonyl chloride (1.2 eq) is added dropwise to a solution of 4 in DCM with Et₃N (2.5 eq) at 0°C.
- Work-Up : The mixture is stirred for 12 hours at room temperature, washed with brine, and purified via flash chromatography (SiO₂, ethyl acetate/hexane) to yield This compound (7) in 82% yield.
Optimization and Scale-Up Considerations
Solvent and Base Effects
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ar-H), 3.72–3.65 (m, 1H, CH-N), 3.02 (dd, J = 12.4, 6.8 Hz, 2H, CH₂-SO₂), 2.90–2.75 (m, 2H, pyrrolidine-H), 2.45–2.30 (m, 2H, CH₂-CH₂), 1.85–1.70 (m, 4H, pyrrolidine-H), 1.55–1.40 (m, 2H, CH₂-CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₃).
- LC-MS : [M+H]⁺ = 311.2 (calculated 311.1).
Purity and Yield Comparison
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | N-Arylation of Proline | 68 | 95 |
| 2 | Reductive Amination | 45 | 89 |
Challenges and Alternative Approaches
Competing Side Reactions
- N-Sulfonylation vs. O-Sulfonylation : The amine’s nucleophilicity must be preserved by avoiding protic solvents, which can protonate the amine and favor O-sulfonylation.
- Racemization : Chiral centers in the pyrrolidine ring may racemize under acidic conditions, necessitating neutral pH during work-up.
Alternative Sulfonating Agents
- Sulfonyl Fluorides : Offer slower reaction kinetics but higher selectivity in complex matrices.
Chemical Reactions Analysis
N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides .
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity . This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Abrocitinib (PF-04965842)
Structure: N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide . Key Differences:
- Replaces the phenylpyrrolidine group with a pyrrolopyrimidine-heterocyclic system fused to a cyclobutyl ring.
- The sulfonamide is attached to a conformationally constrained cyclobutyl spacer. Therapeutic Application: Selective JAK1 inhibitor approved for autoimmune diseases (e.g., atopic dermatitis). Clinical studies demonstrate IC₅₀ values of <10 nM for JAK1, with >30-fold selectivity over JAK2 .
RAF Kinase Inhibitor (Patent Compound)
Structure: N-(3-(5-((1-Ethylpiperidin-4-yl)(methyl)amino)-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-2,4-difluorophenyl)propane-1-sulfonamide . Key Differences:
- Incorporates a pyrrolopyridine core with pyrimidine and difluorophenyl substituents.
- The sulfonamide is linked to a fluorinated aromatic system. Therapeutic Application: Targets RAF kinases (e.g., BRAF V600E mutants) in oncology. Preclinical data suggest nanomolar inhibition (IC₅₀ ~5–50 nM) . Structural Impact: The extended aromatic system increases molecular weight (~618.6 g/mol), likely reducing CNS penetration compared to the target compound.
Piperidine-Linked Sulfonamide (Compound 8)
Structure: 2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide . Key Differences:
- Features a piperidine ring substituted with a phenoxyethyl group.
- Branched methylpropane sulfonamide replaces the linear propane chain. Potential Applications: Structural simplicity (MW ~369.5 g/mol) suggests utility in peripheral targets, such as GPCRs or ion channels, though specific activity is unspecified in evidence .
Structural and Functional Analysis
Core Heterocycle Influence
- Pyrrolidine vs. Pyrrolopyrimidine/Pyrrolopyridine: The target compound’s phenylpyrrolidine may favor interactions with monoamine transporters or sigma receptors, whereas fused heterocycles in abrocitinib and the RAF inhibitor optimize kinase binding pockets .
- Sulfonamide Positioning :
Terminal sulfonamide in the target compound allows flexible binding, whereas cyclobutyl or fluorophenyl spacers in analogs enforce rigidity for selective inhibition .
Therapeutic Implications
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes a sulfonamide group, which is crucial for its biological activity, particularly in enzyme inhibition and antimicrobial properties.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can mimic substrates or cofactors necessary for enzymatic reactions, potentially leading to inhibition of target enzymes. This interaction can disrupt metabolic pathways critical for cellular functions, thereby exerting therapeutic effects.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. Research indicates that this compound may exhibit similar properties by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis:
| Property | Activity |
|---|---|
| Target Enzyme | Dihydropteroate synthase |
| Inhibition Type | Competitive |
| Potential Pathogens | Gram-positive and Gram-negative bacteria |
Enzyme Inhibition Studies
Studies have shown that compounds with a similar structure can act as potent inhibitors of various enzymes. For example, the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes has been documented, suggesting that this compound might also possess this capability.
Case Studies and Research Findings
Recent studies involving derivatives of sulfonamides have highlighted their versatility in medicinal chemistry. For instance:
- Study on Anticancer Activity : A derivative similar to this compound was evaluated for anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : Research indicated that compounds with a pyrrolidine structure could offer neuroprotective benefits in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
- Analgesic Activity : Preliminary studies have suggested that certain sulfonamides may exhibit analgesic properties, warranting further investigation into the pain management potential of this compound.
Comparison with Similar Compounds
When comparing this compound with other related sulfonamides, several unique characteristics emerge:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide | Unique dioxidoisothiazolidin moiety | Antimicrobial, enzyme inhibition |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide | Indazole derivative | Potential anticancer activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-phenyl backbone via reductive amination or cyclization of a substituted amine with a carbonyl compound.
- Step 2 : Introduction of the propane-sulfonamide group through nucleophilic substitution, where a sulfonyl chloride reacts with the primary amine of the pyrrolidine-methyl intermediate.
- Critical Conditions : Use anhydrous solvents (e.g., DCM), base catalysts (e.g., triethylamine), and controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane) is standard. Yield optimization requires stoichiometric control of sulfonyl chloride .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, sulfonamide NH at δ 5.5–6.5 ppm).
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving stereochemistry and bond angles. Requires high-quality single crystals grown via vapor diffusion .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). IC₅₀ values indicate potency .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with membrane preparations and scintillation counting. Competitive binding curves determine Kᵢ values .
Advanced Research Questions
Q. How can synthetic protocols be modified to address low yields in the final sulfonylation step?
- Methodological Answer :
- Activation of Amine : Pre-activate the pyrrolidine-methyl amine with a mild base (e.g., DMAP) to enhance nucleophilicity.
- Alternative Sulfonyl Sources : Use sulfonyl imidazolium salts for faster reaction kinetics.
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) explains variability.
- Structural Analog Comparison : Test analogs (e.g., naphthalene-sulfonamide vs. propane-sulfonamide derivatives) to isolate pharmacophore contributions .
Q. How can computational modeling guide the analysis of enzyme-inhibitor interactions for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., carbonic anhydrase). Focus on sulfonamide’s hydrogen bonding with catalytic zinc.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of binding modes. Key metrics: RMSD <2 Å, sustained H-bonds .
- QSAR : Develop models correlating substituent electronegativity (e.g., fluorine on phenyl) with inhibitory potency .
Q. What challenges arise in crystallizing This compound, and how are they mitigated?
- Methodological Answer :
- Challenges : Flexible pyrrolidine ring and sulfonamide group hinder lattice formation.
- Solutions :
- Co-crystallization : Add small-molecule co-formers (e.g., acetic acid) to stabilize conformers.
- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours promotes ordered crystal growth.
- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection .
Data Interpretation and Optimization
Q. How should researchers analyze conflicting NMR and X-ray data regarding the compound’s conformation?
- Methodological Answer :
- Dynamic Effects : NMR reflects solution-state flexibility (e.g., pyrrolidine ring puckering), while X-ray shows static solid-state conformation.
- VT-NMR : Variable-temperature NMR (e.g., –50°C to 50°C) identifies conformational exchange broadening.
- DFT Calculations : Compare computed (Gaussian/B3LYP) and experimental geometries to reconcile discrepancies .
Q. What metrics define the compound’s drug-likeness in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
